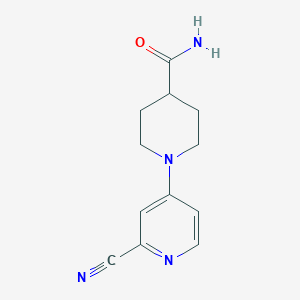![molecular formula C12H17N3O2 B7555516 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide, also known as Compound X, is a synthetic compound that has been developed for use in scientific research. It is a small molecule inhibitor that has shown promise in a variety of studies, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X has been studied extensively in the field of cancer research. It has been shown to inhibit the activity of a protein called STAT3, which is involved in the development and progression of many different types of cancer. Inhibition of STAT3 activity has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells. 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X has also shown promise in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Wirkmechanismus
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X works by binding to the SH2 domain of STAT3, which prevents the protein from being activated. This leads to decreased transcriptional activity of STAT3 and downstream effects on cell proliferation and apoptosis. Additionally, 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X has been shown to inhibit the activity of other proteins involved in cancer development, such as AKT and ERK.
Biochemical and Physiological Effects
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X has been shown to have a variety of biochemical and physiological effects. In cancer cells, it leads to decreased cell proliferation and increased apoptosis. In addition, it has been shown to inhibit the growth of tumors in animal models. 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X is that it is a small molecule inhibitor, which makes it easier to study than larger proteins or peptides. It is also relatively stable and easy to synthesize. However, one limitation of 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X is that it can be difficult to deliver to cells in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for research on 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X. One area of interest is the development of more effective delivery methods, such as encapsulation in nanoparticles or conjugation to targeting molecules. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X in different disease models. Finally, there is potential for the development of other small molecule inhibitors that target similar pathways as 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X, which may lead to even more effective treatments for cancer and other diseases.
Synthesemethoden
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X is synthesized using a multi-step process that involves the reaction of several different chemicals. The starting material for the synthesis is N-methylpropanamide, which is reacted with 3-aminophenylacetic acid to form an intermediate compound. This intermediate is then reacted with a reagent called 2-chloro-1,3-dimethylimidazolinium chloride to form the final product, 3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide X.
Eigenschaften
IUPAC Name |
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-11(16)5-6-15-12(17)8-9-3-2-4-10(13)7-9/h2-4,7H,5-6,8,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUAYVPTVJOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC(=O)CC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)


![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)